Cas no 137469-86-4 (Boc-8-amino-1,2,3,4-tetrahydroquinoline)

Boc-8-amino-1,2,3,4-tetrahydroquinoline Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl (1,2,3,4-tetrahydroquinolin-8-yl)carbamate
- BOC-8-AMINO-1,2,3,4-TETRAHYDROQUINOLINE
- Carbamic acid,(1,2,3,4-tetrahydro-8-quinolinyl)-, 1,1-dimethylethyl ester (9CI)
- tert-butyl 8-amino-3,4-dihydro-2H-quinoline-1-carboxylate
- 8-t-Butoxycarbonylamino-1,2,3,4-tetrahydroquinoline
- 8-(-tert-butoxycarbonylamino)-1,2,3,4-tetrahydroquinoline
- PMVBTAJOVLAIOD-UHFFFAOYSA-N
- Carbamic acid,(1,2,3,4-tetrahydro-8-quinolinyl)-,1,1-dimethylethyl ester(9ci)
- MFCD02181067
- 137469-86-4
- AKOS000169798
- 8-(N-tert-butoxycarbonylamino)-1,2,3,4-tetrahydroquinoline
- tert-butyl N-(1,2,3,4-tetrahydroquinolin-8-yl)carbamate
- Carbamic acid, N-(1,2,3,4-tetrahydro-8-quinolinyl)-, 1,1-dimethylethyl ester
- SCHEMBL3316275
- Boc-8-amino-1,2,3,4-tetrahydroquinoline
-
- MDL: MFCD02181067
- Inchi: InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-8-4-6-10-7-5-9-15-12(10)11/h4,6,8,15H,5,7,9H2,1-3H3,(H,16,17)
- InChI Key: PMVBTAJOVLAIOD-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=CC=2NC(=O)OC(C)(C)C)CCC1
Computed Properties
- Exact Mass: 248.15200
- Monoisotopic Mass: 248.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 299
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 50.4Ų
Experimental Properties
- PSA: 50.36000
- LogP: 3.60270
Boc-8-amino-1,2,3,4-tetrahydroquinoline Security Information
Boc-8-amino-1,2,3,4-tetrahydroquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Boc-8-amino-1,2,3,4-tetrahydroquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B813433-10mg |
Boc-8-amino-1,2,3,4-tetrahydroquinoline |
137469-86-4 | 10mg |
$ 70.00 | 2022-06-06 | ||
abcr | AB286381-1g |
Boc-8-amino-1,2,3,4-tetrahydroquinoline; . |
137469-86-4 | 1g |
€1196.20 | 2025-02-15 | ||
TRC | B813433-50mg |
Boc-8-amino-1,2,3,4-tetrahydroquinoline |
137469-86-4 | 50mg |
$ 230.00 | 2022-06-06 | ||
TRC | B813433-100mg |
Boc-8-amino-1,2,3,4-tetrahydroquinoline |
137469-86-4 | 100mg |
$ 340.00 | 2022-06-06 | ||
abcr | AB286381-1 g |
Boc-8-amino-1,2,3,4-tetrahydroquinoline |
137469-86-4 | 1g |
€1196.20 | 2023-04-26 |
Boc-8-amino-1,2,3,4-tetrahydroquinoline Related Literature
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
Additional information on Boc-8-amino-1,2,3,4-tetrahydroquinoline
Comprehensive Overview of Boc-8-amino-1,2,3,4-tetrahydroquinoline (CAS No. 137469-86-4): Properties, Applications, and Industry Insights
Boc-8-amino-1,2,3,4-tetrahydroquinoline (CAS No. 137469-86-4) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This Boc-protected tetrahydroquinoline derivative serves as a critical intermediate in the development of bioactive molecules, particularly in the fields of central nervous system (CNS) drug discovery and heterocyclic chemistry. Its unique structural features, combining a tetrahydroquinoline scaffold with a Boc-protected amine group, make it invaluable for medicinal chemists exploring novel therapeutic agents.
The growing interest in nitrogen-containing heterocycles like 1,2,3,4-tetrahydroquinoline derivatives stems from their prevalence in FDA-approved drugs. Recent studies highlight their potential in addressing neurodegenerative diseases and mood disorders, aligning with current healthcare trends. Researchers frequently search for "Boc-8-amino-THQ synthesis" or "137469-86-4 applications in drug discovery," reflecting the compound's relevance in modern pharmaceutical development.
From a chemical perspective, Boc-8-amino-1,2,3,4-tetrahydroquinoline exhibits remarkable stability under various reaction conditions, making it ideal for multi-step synthetic routes. The tert-butoxycarbonyl (Boc) protecting group can be selectively removed under mild acidic conditions, enabling precise functionalization of the 8-position amine. This characteristic has led to its widespread use in combinatorial chemistry and high-throughput screening platforms.
Industry experts note increasing demand for chiral tetrahydroquinoline derivatives, with CAS 137469-86-4 serving as a precursor for optically active compounds. The compound's role in developing kinase inhibitors and GPCR modulators has attracted significant attention from biotech companies. Common queries like "Boc-THQ solubility properties" or "storage conditions for 137469-86-4" indicate practical concerns among laboratory professionals.
Recent advancements in green chemistry have prompted investigations into more sustainable synthetic routes for Boc-8-amino-1,2,3,4-tetrahydroquinoline. Researchers are exploring catalytic methods and biocatalytic approaches to improve the compound's atom economy and reduce environmental impact. These developments align with the pharmaceutical industry's focus on process intensification and waste minimization.
The analytical characterization of 137469-86-4 typically involves HPLC purity analysis, mass spectrometry, and NMR spectroscopy. Quality control specifications often include parameters like residual solvent content and heavy metal limits, reflecting stringent requirements for pharmaceutical intermediates. Such details are crucial for researchers searching "Boc-8-amino-THQ analytical methods" or "CAS 137469-86-4 specifications."
Looking forward, the versatility of Boc-8-amino-1,2,3,4-tetrahydroquinoline positions it as a key player in emerging drug discovery paradigms. Its applications in proteolysis targeting chimera (PROTAC) development and covalent inhibitor design demonstrate its ongoing relevance in cutting-edge research. The compound's compatibility with click chemistry and bioorthogonal reactions further expands its utility in chemical biology.
For synthetic chemists, understanding the structure-activity relationships (SAR) of tetrahydroquinoline-based compounds remains a priority. The 8-amino substitution pattern in 137469-86-4 offers unique opportunities for molecular diversification, particularly in creating allosteric modulators and bitopic ligands. These aspects generate frequent searches for "Boc-THQ structure optimization" and "137469-86-4 derivative synthesis."
The commercial availability of Boc-8-amino-1,2,3,4-tetrahydroquinoline from multiple suppliers has facilitated its adoption across research institutions. Current market trends show increasing interest in custom synthesis services and bulk quantities of this intermediate, particularly for preclinical development programs. Such market dynamics reflect the compound's established position in medicinal chemistry workflows.
From a regulatory standpoint, proper handling of 137469-86-4 requires standard laboratory safety protocols. While not classified as hazardous, researchers often inquire about "Boc-protected amine stability" and "tetrahydroquinoline handling precautions," emphasizing the need for clear technical documentation. These practical considerations complement the scientific aspects of working with this valuable synthetic intermediate.
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